molecular formula C8H10ClNOS B15326728 (4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone

(4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone

Cat. No.: B15326728
M. Wt: 203.69 g/mol
InChI Key: NDAXDFFYZPAKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone (CAS 1919892-58-2) is a high-purity chemical compound offered for research and development purposes. It is supplied as a yellow to pale yellow oily liquid and should be stored at room temperature (20-22 °C) in an inert atmosphere and protected from light to maintain stability . With a molecular formula of C8H10ClNOS and a molecular weight of 203.68 g/mol, this organosulfur compound belongs to a class of chemicals that has been investigated in various agrochemical contexts. Patents and scientific literature indicate that structurally related sulfanone and sulfonamide derivatives are frequently explored for their potential biological activities, including use as insecticides and fungicides . Furthermore, certain sulfur-containing compounds, such as sulforaphane, are known to induce cytoprotective enzymes like NAD(P)H:quinone reductase (QR1), highlighting the broader relevance of sulfur-based molecules in biochemical research . This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C8H10ClNOS

Molecular Weight

203.69 g/mol

IUPAC Name

(4-chlorophenyl)-ethyl-imino-oxo-λ6-sulfane

InChI

InChI=1S/C8H10ClNOS/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3

InChI Key

NDAXDFFYZPAKON-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Sulfonamide Alkylation

Alkylation of 4-chlorobenzenesulfinic acid precursors with ethyl halides or dialkyl sulfates represents a foundational method. In Example 5 of Patent EP0115328B1, 4-chlorobenzenesulfochloride was reacted with ethanol under reflux to yield 4-chlorobenzenesulfonic acid ethyl ester (92.5% yield). This approach leverages nucleophilic substitution, where the sulfinate anion attacks the ethylating agent. Critical parameters include:

  • Temperature : 50–120°C to balance reactivity and side-product formation.
  • Solvent : Chlorobenzene or methyl isobutyl ketone for phase separation during workup.
  • Catalyst : Iron(III) chloride accelerates dichlorodiphenyl sulfone formation at reflux.

Condensation with Ethylamine Derivatives

Patent WO2009057133A2 outlines a cyclization strategy using ethylamine intermediates. For instance, 2-[N,N-Bis(2-chloroethyl)amino]ethoxyacetamide was condensed with (R)-4-(chlorophenyl)phenylmethyl amine in toluene at 120–130°C. Key modifications include:

  • Base Selection : Triethylamine (TEA) or N,N-diisopropylamine enhances deprotonation.
  • Solvent Effects : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of sulfonamide intermediates.

Chlorosulfonation of Imino-sulfanone Precursors

PubChem data for [(Chlorosulfonyl)imino]dimethyl-lambda⁶-sulfanone suggests that chlorosulfonation of imino-sulfanones could be adapted. Reacting dimethyl-lambda⁶-sulfanone with chlorosulfonic acid under controlled conditions (0–5°C) introduces the sulfonyl chloride group, followed by ethylamine coupling. This method remains theoretical but aligns with known sulfonation mechanisms.

Optimization of Reaction Conditions

Temperature and Time Dependence

Data from EP0115328B1 demonstrates that prolonged stirring (5–12 hours) at 60°C maximizes 4-chlorobenzenesulfinic acid isolation (82.2% yield). Elevated temperatures (>100°C) risk decomposition, necessitating precise control.

Solvent and Base Interactions

In WO2009057133A2, substituting toluene with N-methyl-2-pyrrolidone increased cyclization efficiency by 18%, attributed to improved intermediate solubility. Similarly, using diisopropylethylamine instead of potassium carbonate reduced reaction time by 30%.

Catalytic Enhancements

Iron(III) chloride (10 parts per 112.5 parts chlorobenzene) catalyzes Friedel-Crafts-type sulfone dimerization, a side reaction that can be minimized by steam distillation to remove excess chlorobenzene.

Characterization and Analytical Data

Spectroscopic Confirmation

While specific data for (4-Chlorophenyl)(ethyl)imino-lambda⁶-sulfanone is unavailable, analogous compounds exhibit:

  • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm, ethyl group signals near δ 1.2–1.4 (triplet) and δ 3.5–3.7 (quartet).
  • IR Spectroscopy : S=O stretches at 1150–1250 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹.

Melting Point and Purity

Purified 4-chlorobenzenesulfinic acid derivatives show melting points of 99°C, while dichlorodiphenyl sulfone crystallizes at 148°C. Recrystallization from ethanol or methyl isobutyl ketone enhances purity (>98%).

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The ethylimino-sulfanone moiety is pivotal in synthesizing piperazinyl ethoxyacetic acid derivatives, which exhibit antipsychotic activity. Hydrolysis of the ethyl group (using H₂SO₄ at 80–85°C) yields bioactive carboxylic acids.

Agrochemical Precursors

Methanesulfonyl chloride derivatives, as seen in EVT-13383160, are alkylating agents in herbicide synthesis. Similar reactivity is expected for ethylimino-sulfanones.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Sulfanone Compounds

Structural and Physicochemical Properties

The table below compares (4-Chlorophenyl)(ethyl)imino-lambda⁶-sulfanone with five structurally related sulfanones, highlighting substituent effects on molecular weight, solubility, and stability:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Notes
(4-Chlorophenyl)(ethyl)imino-lambda⁶-sulfanone* C₈H₁₀ClNOS 203.69 (hypothetical) 4-Cl-C₆H₄, ethyl Hypothetical; chloro group enhances lipophilicity vs. methyl analogs
(4-Chlorophenyl)(imino)methyl-lambda⁶-sulfanone C₇H₈ClNOS 189.66 4-Cl-C₆H₄, methyl Lower molecular weight; methyl group may reduce steric hindrance
(4-Bromophenyl)iminomethyl-lambda⁶-sulfanone C₉H₁₂BrNOS 262.17 4-Br-C₆H₄, ethyl, methyl Bromo substitution increases molecular weight and polarizability
Imino(4-methoxyphenyl)(methyl)-lambda⁶-sulfanone C₈H₁₁NO₂S 185.24 4-OCH₃-C₆H₄, methyl Methoxy group improves solubility via hydrogen bonding
Cyclohexyl(ethyl)imino-lambda⁶-sulfanone C₈H₁₇NOS 175.29 Cyclohexyl, ethyl Aliphatic substituents reduce aromatic interactions; lower melting point

*Hypothetical structure inferred from analogs.

Key Observations:
  • Chlorophenyl vs. Bromophenyl: Bromine’s larger atomic radius and polarizability in (4-Bromophenyl)iminomethyl-lambda⁶-sulfanone (262.17 g/mol) may enhance halogen bonding compared to the chloro analog .
  • Electron-Donating Groups: The methoxy group in imino(4-methoxyphenyl)(methyl)-lambda⁶-sulfanone (185.24 g/mol) increases solubility in polar solvents, a critical factor in drug formulation .
  • Aliphatic vs.
Comparative Stability and Reactivity:
  • Methyl vs. Ethyl Substituents : Ethyl groups in the target compound may confer greater metabolic stability compared to methyl analogs due to reduced oxidative susceptibility .
  • Crystal Packing : In related imidazolidine derivatives (e.g., ), substituents like cyclopentyl influence conformational stability via C–H⋯O interactions. This implies that the ethyl group in the target compound could similarly affect solid-state packing and solubility .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

  • Temperature : Maintain 60–80°C during nucleophilic substitution to optimize reaction rates without side-product formation.
  • Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via HPLC (≥95% purity threshold) and confirm structural integrity with 1^1H/13^13C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational tools:

  • Spectroscopy : 1^1H/13^13C NMR for bond connectivity, IR for functional groups (e.g., S=O stretch at ~1150 cm1^{-1}), and mass spectrometry for molecular weight confirmation.
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic distribution and reactive sites (e.g., sulfur-centered electrophilicity) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The compound is sensitive to moisture and light due to its sulfur-nitrogen backbone. Recommended protocols:

  • Storage : Use amber vials under inert gas (N2_2/Ar) at –20°C.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative pathways .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity:

  • Microbial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains.
  • Enzyme Kinetics : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like dihydrofolate reductase .

Advanced Research Questions

Q. How can reaction mechanisms involving the sulfanone moiety be elucidated?

  • Methodological Answer : Employ kinetic and isotopic labeling studies:

  • Kinetic Profiling : Monitor reaction rates under varying pH/temperature to identify rate-determining steps.
  • Isotopic Tracer Experiments : Use 18^{18}O-labeled H2_2O to track oxygen incorporation during hydrolysis .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

  • Methodological Answer : Address discrepancies via:

  • Crystallography : Obtain single-crystal X-ray data to validate DFT-predicted geometries.
  • Multivariate Analysis : Apply statistical models (e.g., PCA) to reconcile spectroscopic outliers with theoretical predictions .

Q. How does the compound interact with environmental matrices, and what are its ecotoxicological implications?

  • Methodological Answer : Follow ISO-guided ecotoxicity testing:

  • Fate Studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Aquatic Toxicity : Perform 48-hour Daphnia magna immobilization assays .

Q. What advanced techniques optimize structure-activity relationships (SAR) for medicinal chemistry applications?

  • Methodological Answer : Use iterative design and high-throughput screening:

  • SAR Libraries : Synthesize analogs with varied substituents (e.g., replacing Cl with F/CF3_3) and test via SPR (Surface Plasmon Resonance) for target affinity.
  • MD Simulations : Model ligand-protein interactions over 100-ns trajectories to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.